![molecular formula C16H14N4O4S B3623002 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B3623002.png)
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pyridine-3-carboxamide
Overview
Description
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pyridine-3-carboxamide is a compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and are used in various medicinal applications . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pyridine-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized by reacting a suitable precursor with a nitrile oxide.
Sulfamoylation: The oxazole derivative is then subjected to sulfamoylation using sulfamoyl chloride in the presence of a base like triethylamine.
Coupling with Pyridine-3-carboxylic Acid: The final step involves coupling the sulfamoyl oxazole derivative with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as an intermediate in the synthesis of other biologically active molecules further highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-11-9-15(19-24-11)20-25(22,23)14-6-4-13(5-7-14)18-16(21)12-3-2-8-17-10-12/h2-10H,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRFRMQAKHHYHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.